4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include bromine, sodium iodide, and other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and sodium iodide, as well as reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BR-2-ME-PH)-2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
- N-(2-BR-4-ME-PH)-2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
Uniqueness
4(N-(((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)ETHANEHYDRAZONOYL)PH ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C26H23ClN4O3S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
[4-[(E)-N-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H23ClN4O3S/c1-17(20-9-13-22(14-10-20)34-18(2)32)29-30-25(33)16-35-26-28-23-5-3-4-6-24(23)31(26)15-19-7-11-21(27)12-8-19/h3-14H,15-16H2,1-2H3,(H,30,33)/b29-17+ |
InChI Key |
NGOZAOMMJRWOGP-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.